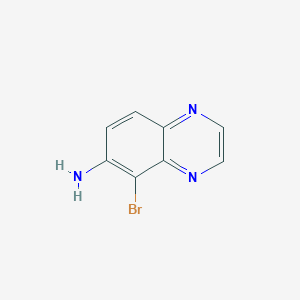
Barium dichromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium chromate, also known as barium tetraoxochromate(VI), is a yellow solid compound with the chemical formula BaCrO4 . It can be found in nature as the mineral Hashemite, although the natural mineral often has sulfur in its composition . It is a yellowish powdered solid, practically insoluble in water, but more soluble in concentrated acids .
Synthesis Analysis
Barium chromate can be prepared by adding a solution of a soluble barium salt, like barium chloride, to a solution of potassium or sodium chromate . The resulting barium chromate precipitates out of the solution as an insoluble yellow powder .
Molecular Structure Analysis
The molecular weight of Barium chromate is 253.321 . The IUPAC Standard InChI is InChI=1S/Ba.Cr.4O and the IUPAC Standard InChIKey is LLFAINNJHFOEGW-UHFFFAOYSA-N .
Chemical Reactions Analysis
In strong acids, an orange solution of barium dichromate is formed . The reaction is as follows:
2BaCrO4(s) + 2H+(aq) ⇌ 2Ba2+(aq) + Cr2O7^2-(aq) + H2O(l) Barium chromate is insoluble in bases .
Physical And Chemical Properties Analysis
Barium chromate is a yellow solid with an odorless property . It has a density of 4.498 g/cm3 at 20°C . It is practically insoluble in water but more soluble in concentrated acids . It is also soluble in mineral acids, but only slightly soluble in acetic acid .
Wissenschaftliche Forschungsanwendungen
Oxidation Agent in Organic Chemistry
Barium dichromate (BaCr2O7) serves as a mild oxidizing agent, particularly effective in converting primary and secondary alcohols into their respective aldehydes and ketones. This reaction occurs without over-oxidation, demonstrating the compound's selectivity and efficiency (Mottaghinejad, Shaafi, & Ghasemzadeh, 2004).
Role in Nuclear Chemistry
In nuclear chemistry, barium dichromate plays a role in experiments involving the Szilard effect and the exchange of chromium ions. This compound contributes to the understanding of nuclear reactions and particle behavior (Muxart, Daudel, Daudel, & Haïssinsky, 1947).
Photocatalysis and Pollution Treatment
Barium dichromate has applications in environmental chemistry, particularly in photocatalytic processes for hydrogen generation and the degradation of pollutants. This is significant in the context of renewable energy and environmental remediation (Karthik et al., 2019).
Analytical Chemistry Applications
In analytical chemistry, barium dichromate assists in precise measurements of other elements or compounds. It is used in the amperometric study of co-precipitation processes and in determining the distribution of chromium species in various chemical reactions (Pihlar & Kosta, 1977).
Crystallography and Material Science
Barium dichromate contributes to crystallography and material science through its unique crystal structures. Understanding its crystal forms aids in the synthesis and characterization of novel materials (Blum, 1980).
Chromatography and Separation Techniques
In chromatography, barium dichromate plays a role in the development of more efficient separation techniques, enhancing the performance of chromatographic processes (Cataldi, Campa, Margiotta, & Bufo, 1998).
Development of Advanced Materials
Barium dichromate is involved in the synthesis of advanced materials, such as heterometallic alkoxides and ceramics. These materials have applications in various high-tech industries (Vaarstra et al., 1991).
Wirkmechanismus
Safety and Hazards
Barium chromate is toxic if ingested or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, may cause cancer, and may damage fertility .
Eigenschaften
IUPAC Name |
barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZMKLTBNIIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCr2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium dichromate | |
CAS RN |
13477-01-5 |
Source


|
| Record name | Barium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

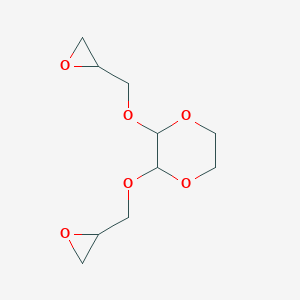
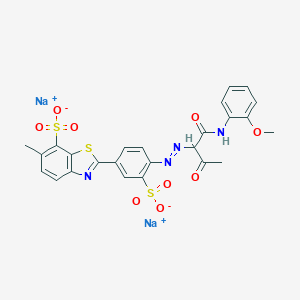
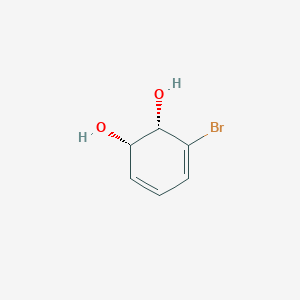

![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)


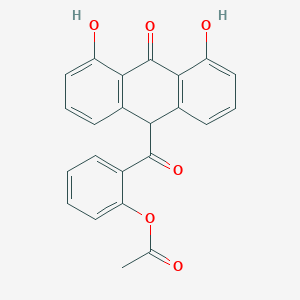
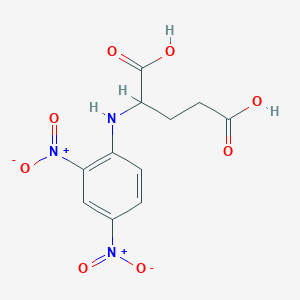
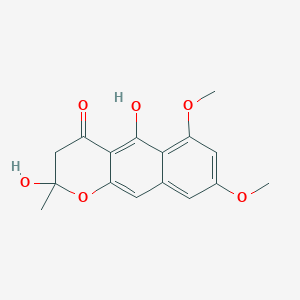
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
